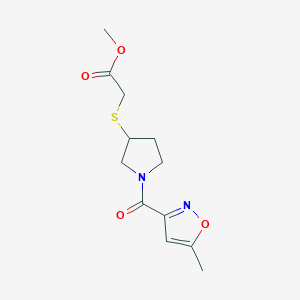![molecular formula C24H25N3O3S2 B2901707 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide CAS No. 888412-59-7](/img/structure/B2901707.png)
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide, also known as INDY, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has shown promising results in biochemical and physiological studies. In
Applications De Recherche Scientifique
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide has been used in various studies due to its potential applications in scientific research. One area of research is in the field of cancer, where this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another area of research is in the field of neurodegenerative diseases, where this compound has been shown to protect against neuronal damage and improve cognitive function. Additionally, this compound has been used in studies related to inflammation, oxidative stress, and metabolic disorders.
Mécanisme D'action
The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is not fully understood, but it has been shown to inhibit the activity of certain enzymes, including fatty acid synthase and acetyl-CoA carboxylase. This inhibition leads to a decrease in lipid synthesis and an increase in lipid oxidation, which may explain its potential applications in cancer and metabolic disorders. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and may explain its potential applications in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection against neuronal damage, and improvement of cognitive function. Additionally, this compound has been shown to decrease inflammation and oxidative stress, which may explain its potential applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide in lab experiments is its high yield of synthesis, which allows for large-scale experiments. Additionally, this compound has been shown to be stable in various conditions, which makes it a reliable compound for experiments. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are numerous future directions for the use of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide in scientific research. One area of research is in the development of this compound analogs with improved solubility and potency. Additionally, this compound may have potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method has been well-established, and its mechanism of action has been partially understood. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection against neuronal damage, and improvement of cognitive function. While there are limitations to using this compound in lab experiments, there are numerous future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide has been achieved through various methods, including the reaction of 8H-indeno[1,2-d]thiazole-2-carboxylic acid with 2-ethylpiperidine and sulfonyl chloride, followed by reaction with benzoyl chloride. Another method involves the reaction of 8H-indeno[1,2-d]thiazole-2-carboxylic acid with 2-ethylpiperidine and benzoyl chloride, followed by reaction with sulfonyl chloride. These methods have resulted in high yields of this compound and have been used in numerous studies.
Propriétés
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-2-18-8-5-6-14-27(18)32(29,30)19-12-10-16(11-13-19)23(28)26-24-25-22-20-9-4-3-7-17(20)15-21(22)31-24/h3-4,7,9-13,18H,2,5-6,8,14-15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGFYDJPGXPKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)thiophene-2-carboxylic acid](/img/structure/B2901625.png)
![3-(4-(methylsulfonyl)phenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2901626.png)
![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2901627.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2901629.png)

![5,7-dimethyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2901631.png)




![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)


